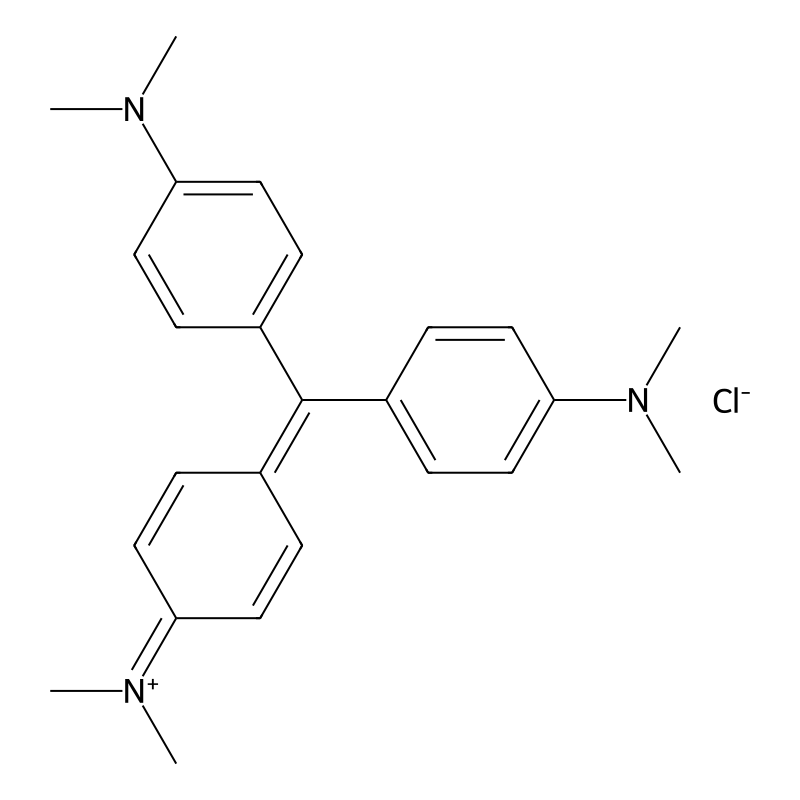

Crystal Violet

C25H30ClN3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C25H30ClN3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water, chloroform

In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL

Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene

In water, 4,000 mg/L at 25 °C

Synonyms

Canonical SMILES

Antimicrobial Mechanisms Visualized

The following diagram illustrates the multi-target mechanism of action of crystal violet against microbial cells, integrating the pathways described in the technical literature.

This compound's primary cationic form (GV+) targets DNA and cellular membranes, leading to lethal metabolic inhibition.

Detailed Experimental Protocols

This compound Staining for Cell Viability & Biomass Quantification

This protocol is widely used to quantify adherent cells or biofilms, useful for cytotoxicity and proliferation assays [1] [2].

- Cell Preparation: Seed adherent cells (e.g., 10,000-20,000 cells/well for a 96-well plate) and culture for 24-72 hours. Apply experimental treatments as required [1].

- Fixation: Aspirate culture medium. Wash cells gently with PBS. Add fixative (e.g., 100 µL of 4% Paraformaldehyde (PFA) or ice-cold 100% Methanol) and incubate for 10-20 minutes at room temperature. If using PFA, wash twice with distilled water afterward [2].

- Staining: Add 0.1% to 0.5% (w/v) this compound solution (in water or 20% methanol) to cover the cell monolayer. Incubate for 10-30 minutes at room temperature [1] [2].

- Washing: Aspirate stain and wash thoroughly 2-4 times with distilled water until the runoff is clear. Air-dry the plate completely [1] [2].

- Solubilization & Quantification: Add a solubilization solution (e.g., 100-200 µL of 1% SDS or 10% acetic acid) per well. Incubate with shaking for 15-30 minutes. Measure the absorbance of the solubilized dye at 570-590 nm. The absorbance is directly proportional to the cell biomass [1] [2].

Gram Staining for Bacterial Classification

This classic differential staining procedure relies on the ability of this compound to form a complex trapped in the peptidoglycan of Gram-positive bacteria [3].

The Gram staining workflow uses this compound as the primary stain, with differential decolorization leading to the final classification.

- Critical Considerations:

- Decolorization is the most sensitive step. Over-decolorization can cause Gram-positive cells to lose the stain, while under-decolorization may leave Gram-negative cells appearing falsely positive [3].

- Use young, actively growing cultures (18-24 hours old). Older cultures may give variable results [3].

- Use known Gram-positive and Gram-negative controls to validate the staining procedure [3].

Key Properties & Quantitative Data

The following table provides essential quantitative data on this compound for research applications.

| Property | Value / Specification | Notes / Context |

|---|---|---|

| Chemical Formula [4] | C₂₅H₃₀ClN₃ | - |

| Molar Mass [4] | 407.99 g·mol⁻¹ | - |

| Absorbance Maximum (λmax) [4] [5] | 590 nm (in water) | Varies with pH and solvent. |

| Molar Extinction Coefficient (ε) [5] | ~133,000 M⁻¹cm⁻¹ (CV-TCO derivative) | Unmodified CV: ~87,000 M⁻¹cm⁻¹ [4]. |

| Common Staining Concentration [1] | 0.1% - 0.5% (w/v) | In distilled water, PBS, or 20% methanol. |

| Aqueous Solubility [4] | ~4 g/L at 25°C | - |

| Oral LD₅₀ (Rat) [6] | 1.0 g/kg | Indicates toxicity. |

| Primary Hazard Warnings [4] | H302, H318, H351, H410 | Harmful if swallowed, causes serious eye damage, suspected of causing cancer, toxic to aquatic life. |

Advanced Research & Novel Applications

- Magnetic Gram Stain: Researchers have synthesized a this compound derivative tagged with transcyclooctene (CV-TCO). This allows Gram-positive bacteria stained with CV-TCO to be subsequently labeled with tetrazine-modified magnetic nanoparticles, enabling sensitive magnetic detection and separation, with a reported detection limit of ~4,000 bacteria [5].

- Bacterial Strain Differentiation: The "this compound reaction" can subdivide species like Staphylococcus aureus into "white" and "purple" reactors based on their capacity to modify the dye after uptake. This trait is independent of phage-typing groups and has been associated with the strain's source and pathogenicity [7].

References

- 1. This compound staining protocol [abcam.com]

- 2. Master this compound Staining: A Step-by-Step Protocol for ... [clyte.tech]

- 3. Mastering Gram Staining to Differentiate Gram-Positive and ... [live-biotherapeutic.creative-biolabs.com]

- 4. This compound [en.wikipedia.org]

- 5. A 'Magnetic' Gram Stain for Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gentian Violet: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. A study into the mechanism of the this compound reaction in ... [pmc.ncbi.nlm.nih.gov]

The Mechanism of Crystal Violet Staining

Crystal violet, a triarylmethane dye, acts as a cationic molecule that readily binds to negatively charged molecules within the cell, such as proteins and DNA [1]. In the context of adherent mammalian cells, the amount of dye retained after washing is directly proportional to the biomass of attached cells, serving as an indirect indicator of cell viability and proliferation; as cells die, they detach and are lost during washing, resulting in lower overall staining [2]. In microbiology, its binding properties are fundamental to Gram staining, where it forms a complex with iodine that is retained by the thick peptidoglycan layer of Gram-positive bacteria but washed out from Gram-negative bacteria during decolorization [2].

Standard Staining Protocol for Adherent Cells

This protocol is commonly used for quantifying relative cell density and assessing the effects of cytotoxic compounds or growth factors [1]. The workflow involves fixation, staining, washing, and solubilization before quantification.

Materials and Reagents

- Cells: Adherent cells cultured in multi-well plates (e.g., 96-well plate) [1].

- Washing Solution: Phosphate-Buffered Saline (PBS), pH 7.4 [1].

- Fixative: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol. Precaution: Handle these toxic fixatives in a fume hood [1].

- This compound Staining Solution: 0.1% to 0.5% (w/v) this compound powder in distilled water or 20% methanol. Filter if necessary [2] [1].

- Solubilization Solution: 10% acetic acid in water, 1% Sodium Dodecyl Sulfate (SDS) in PBS, or 100% methanol [2] [1].

- Equipment: Microplate spectrophotometer, pipettes, aspiration device [2] [1].

Step-by-Step Procedure

- Cell Preparation: Seed adherent cells in a multi-well plate and allow them to attach for at least 24 hours. Apply experimental treatments as required [2] [1].

- Fixation: Aspirate the culture medium. Gently wash the cell monolayer once or twice with PBS. Add fixative (e.g., 100 µL of ice-cold methanol for a 96-well plate) and incubate for 10-20 minutes at room temperature. Aspirate the fixative [1].

- Staining: Flood the wells with this compound staining solution (e.g., 50-100 µL for a 96-well plate). Incubate for 10-30 minutes at room temperature [2] [1].

- Washing: Carefully aspirate the stain. Gently wash the wells 2-4 times with distilled water until the water runs clear to remove all unbound dye. Air dry the plate completely [2] [1].

- Solubilization: Add a solubilization solution (e.g., 100-200 µL of 1% SDS) to each well. Incubate for 15-30 minutes with gentle agitation to dissolve the bound dye uniformly [2] [1].

- Absorbance Measurement: Transfer the solubilized dye to a clean plate if necessary, and measure the absorbance at 570-590 nm using a microplate reader. Use wells containing only solubilization solution as a blank [1].

Key Applications and Variations

This compound staining is adapted for different experimental goals. The table below summarizes the main applications.

| Application | Primary Purpose | Key Procedural Notes | Data Interpretation |

|---|---|---|---|

| Cell Viability & Cytotoxicity [2] [1] | Quantify adherent cell number/biomass after treatment. | Cells are fixed before staining to preserve morphology. | Absorbance is proportional to viable, adherent cell number. A decrease indicates cell death. |

| Biofilm Assay [2] | Quantify biofilm mass formed by bacteria. | Non-adherent cells are washed away after biofilm formation. | Higher absorbance indicates greater biofilm mass. |

| Gram Staining [2] [3] | Classify bacteria as Gram-positive or Gram-negative. | This compound is the primary stain, followed by iodine, decolorizer, and safranin. | Gram-positive: Purple/Violet. Gram-negative: Pink/Red. |

Data Analysis and Troubleshooting

Data Analysis

After measuring absorbance, subtract the average value of the blank wells from all experimental readings [1]. The resulting optical density (OD) is directly proportional to the cell biomass or number. Data can be presented as raw absorbance, normalized as a percentage of a control group (e.g., untreated cells), or used to calculate half-maximal inhibitory concentration (IC₅₀) for cytotoxicity studies [1]. For accurate quantification, especially when converting absorbance to cell numbers, preparing a standard curve with a known number of serially diluted cells is recommended [2].

Troubleshooting Common Issues

| Issue | Potential Cause | Solution |

|---|---|---|

| High Background | Inadequate washing after staining [2] [1]. | Increase the number and volume of washes. |

| Excessive staining concentration or time [2]. | Optimize dye concentration and incubation duration. | |

| Low Signal | Low cell seeding density [1]. | Ensure sufficient cells are plated. |

| Cell detachment during washing [1]. | Handle plates gently; ensure proper fixation. | |

| Incomplete solubilization of the dye [1]. | Increase solubilization time and use gentle agitation. | |

| Uneven Staining | Uneven cell seeding or drying [1]. | Ensure cells are seeded evenly and plates are leveled. |

| Incomplete coverage of wells with reagents [1]. | Ensure solutions cover the entire well bottom. |

References

crystal violet structure and properties

Chemical Structure & Core Properties

Crystal Violet (also known as Basic Violet 3, Gentian Violet, or Methyl Violet 10B) is a triarylmethane dye with the chemical formula C₂₅H₃₀ClN₃ and a molar mass of 407.99 g/mol [1]. Its IUPAC name is 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride [1].

The molecule features a central carbon atom bonded to three aromatic rings, each of which has a dimethylamino group [-N(CH₃)₂]. The positive charge of the molecule is delocalized across this conjugated system [1]. The color of the dye in solution is highly dependent on the pH due to the protonation state of the nitrogen atoms [1].

Key Quantitative Data

The following table consolidates fundamental data for this compound, particularly its optical properties which are crucial for experimental quantification.

| Property | Value / Description | Source / Conditions |

|---|---|---|

| Molecular Weight | 407.99 g·mol⁻¹ | [1] |

| Absorbance Peak (λmax) | ~590 nm | In water [2] [1] [3] |

| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹ (590 nm); 112,000 M⁻¹cm⁻¹ (590.2 nm); 75,800 M⁻¹cm⁻¹ (590.5 nm) | Reported values in water vary by source [1] [3] [4]. |

| Solubility in Water | ~4 g/L at 25 °C | [1] |

| Melting Point | 205 °C (decomposes) | [1] |

| GHS Hazard Codes | H302, H318, H351, H410 | Harmful if swallowed, causes serious eye damage, suspected of causing cancer, toxic to aquatic life [1]. |

Primary Research Applications & Protocols

This compound is a versatile tool in biological research. Below are detailed protocols for its two most common applications.

Cell Viability and Proliferation Assay

This protocol quantifies the number of adherent cells, useful for assessing cytotoxicity or proliferation [5] [6].

- Principle: The cationic this compound dye binds stoichiometrically to negatively charged cellular components like proteins and DNA. The amount of dye retained is proportional to the cell biomass, which can be quantified after solubilization [6].

- Reagents:

- This compound Staining Solution (0.1% - 0.5% w/v): Dissolve 0.1 g to 0.5 g of this compound powder in 100 mL of distilled water or 20% methanol. Filter the solution if necessary [5] [6].

- Fixative: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol.

- Solubilization Solution: 10% Acetic Acid, 1% SDS (Sodium Dodecyl Sulfate) in PBS, or 100% Methanol [7] [6].

- Procedure [5] [7] [6]:

- Culture and Treat: Seed and treat adherent cells in a multi-well plate.

- Fix: Aspirate the medium. Wash gently with PBS. Add fixative (e.g., 100% methanol) for 10-20 minutes at room temperature. Aspirate.

- Stain: Add enough this compound solution to cover the cell monolayer. Incubate for 10-30 minutes at room temperature.

- Wash: Aspirate the dye and wash the wells thoroughly 2-4 times with distilled water until the water runs clear. Air-dry the plate completely.

- Solubilize and Quantify: Add solubilization solution (e.g., 10% acetic acid) to each well. Incubate with shaking for at least 30 minutes to dissolve the dye. Transfer the solution to a clean plate and measure the absorbance at 590 nm using a microplate reader [7].

Biofilm Assay

This method is used to quantify bacterial biofilm formation on a surface [5].

- Principle: this compound stains the polysaccharides and other polymers in the biofilm matrix. The total stained biomass adhered to a surface indicates the extent of biofilm formation [5].

- Procedure [5]:

- Inoculate and Grow: Inoculate bacteria in wells of a sterile microtiter plate and incubate under static conditions to allow biofilm formation on the well walls.

- Stain and Wash: Remove the planktonic culture and gently add this compound solution to stain the biofilm for 15-30 minutes.

- Wash and Elute: Gently wash the wells to remove non-adherent cells and unbound dye. Elute the bound dye using a solvent like ethanol or 33% acetic acid.

- Quantify: Measure the absorbance of the eluted dye at 590 nm.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the this compound cell viability assay.

Critical Technical Notes

- pH-Dependent Color: The absorption spectrum of this compound shifts with pH. For consistent and accurate quantification at 590 nm, ensure your solutions are near neutral pH [1].

- Safety Precautions: this compound is hazardous. It is harmful if swallowed, inhaled, or contacts skin, causes serious eye damage, is a suspected carcinogen, and is very toxic to aquatic life. Always wear appropriate personal protective equipment (PPE) including gloves and a lab coat, and follow institutional waste disposal guidelines [1] [6].

- Protocol Optimization: The optimal concentration of this compound (0.1% vs. 0.5%), staining time, and choice of solubilization buffer may need to be optimized for specific cell lines or experimental conditions to maximize the signal-to-noise ratio [6].

References

- 1. This compound [en.wikipedia.org]

- 2. Absorption [this compound] [aatbio.com]

- 3. This compound [omlc.org]

- 4. L. Arylmethane Dyes L03. This compound [photochemcad.com]

- 5. This compound staining protocol [abcam.com]

- 6. Master this compound Staining: A Step-by-Step Protocol for ... [clyte.tech]

- 7. This compound staining and quantification [bio-protocol.org]

what is crystal violet used for in microbiology

Microbiology Applications at a Glance

The table below summarizes the primary uses of crystal violet in microbiology, detailing the purpose and basic principle behind each application.

| Application | Primary Purpose | Basic Principle |

|---|---|---|

| Gram Staining [1] [2] | Classify bacteria as Gram-positive or Gram-negative. | Binds to peptidoglycan; retained in Gram-positive (thick layer) but not Gram-negative (thin layer) after decolorization. [1] |

| Biofilm Assay [3] [4] | Quantify biofilm mass. | Stains extracellular polymeric substances (EPS) and cells in biofilm matrix; quantified after solubilization. [3] [4] |

| Cell Viability/Proliferation Assay [3] [5] | Estimate number of adherent, viable cells. | Binds to proteins/DNA of adherent cells; dead/detached cells are lost, reducing stain intensity. [3] [5] |

| Protein/DNA Gel Staining [3] [6] | Visualize proteins in SDS-PAGE or DNA in gels. | Acts as an intercalating dye for DNA or binds directly to proteins; non-toxic alternative to ethidium bromide. [3] [6] |

Detailed Experimental Protocols

For research applications, standardized protocols are crucial for reproducibility. Here are detailed methodologies for key assays.

This compound Cell Viability Assay

This protocol is adapted for a 96-well plate format to test the impact of compounds on cell survival [3].

- Cell Preparation: Seed adherent cells (e.g., 10,000-20,000 cells per well for a 96-well plate) and allow them to adhere for at least 24 hours [3].

- Treatment: Apply the experimental compounds or conditions to the cells for the desired duration [3].

- Fixation: Gently wash cells with PBS. Fix cells by adding methanol for 15 minutes at room temperature [3] [4].

- Staining:

- Washing: Discard the stain and wash the plate thoroughly 4 times with water to remove unbound dye. Air-dry the plate completely [3] [4].

- Solubilization: Add 200 μL of a solubilization solution (e.g., 33% acetic acid or 10% acetic acid) to each well. Incubate for 20 minutes with shaking to dissolve the bound dye [3] [4].

- Absorbance Measurement: Transfer 100 μL of the solution to a new plate if necessary. Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable adherent cells [3] [4].

This compound Biofilm Assay

This protocol is used to quantify biofilm formation in microtiter plates [3] [4].

- Inoculation & Biofilm Formation: Inoculate wells of a sterile 96-well plate with a bacterial culture. Incubate under static or shaking conditions (e.g., at 37°C) to allow biofilm formation on the surface [3] [4].

- Washing: Gently remove the suspension and wash wells twice with 200 μL of sterile PBS to remove non-adherent cells [3] [4].

- Fixation: Add 200 μL of methanol to each well to fix the biofilm. Incubate for 15 minutes. Discard methanol and air-dry the plate for 45 minutes [4].

- Staining: Add 200 μL of 0.1% (w/v) this compound solution to each well. Incubate for 20 minutes at room temperature [4].

- Washing: Wash the plate gently twice under running distilled water to remove excess stain [4].

- Destaining & Quantification:

The following diagram illustrates the workflow for the this compound Biofilm Assay:

Workflow for the this compound biofilm assay

Key Technical Considerations

For reliable and reproducible results, keep the following points in mind:

- Troubleshooting Staining Issues: Weak staining can result from insufficient dye concentration, short incubation time, or uneven cell distribution. High background is often caused by inadequate washing after the staining step [3].

- Critical Interpretation of Cell Viability Data: The this compound assay measures adherent cells, which is used as an indirect marker of viability. However, it cannot distinguish between effects on cell death and inhibition of cell proliferation. Furthermore, any dead cells that do not detach will be stained and counted as viable, potentially skewing results [4] [5]. Characterization of the cause of reduced staining requires additional methods.

- Dye Solution Preparation: For consistent results, prepare a 0.1% this compound solution by dissolving 0.1 grams of this compound powder in 100 mL of PBS or distilled water. Stir until completely dissolved and store in a dark container as the dye is light-sensitive [3].

References

- 1. 2.4 Staining Microscopic Specimens - Microbiology [openstax.org]

- 2. Gram Staining [pubmed.ncbi.nlm.nih.gov]

- 3. staining protocol | Abcam this compound [abcam.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. Assay for Determining Viability of Cultured Cells this compound [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

Chemical Identification and Properties

The following table summarizes the fundamental identifiers and physicochemical data for Crystal Violet.

| Property | Specification |

|---|---|

| CAS Number | 548-62-9 [1] [2] [3] |

| Molecular Formula | C₂₅H₃₀ClN₃ [1] [2] [3] |

| Molecular Weight | 407.99 g/mol [4] [1] [3] |

| Synonym(s) | Basic Violet 3, Gentian Violet, Methyl Violet 10B, C.I. 42555 [4] [1] [3] |

| Melting Point | ~215 °C (decomposes) [4] [1] [3] |

| Solubility | Soluble in water (~4 g/L at 25°C) and chloroform; partially miscible in alcohol and glycerol [4] [1] [3] |

Hazards and Safe Handling

This table outlines the key hazard classifications and recommended safety measures.

| Aspect | Description |

|---|---|

| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects) [1] [2] [3]. |

| Precautionary Measures | P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Rinse mouth. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) [2] [3]. |

| Storage & Handling | Store at ambient temperatures. Incompatible with strong acids, oxidizing agents, and reducing agents [1] [5]. |

Experimental Protocols and Applications

This compound is utilized in various scientific assays. Below are detailed methodologies for three key applications.

This compound Assay for Cell Viability (for adherent cells)

This protocol is used to indirectly quantify cell death or proliferation by staining the DNA and proteins of adhered cells [6] [5].

Workflow for this compound Cell Viability Assay

Key Considerations:

- Principle: The assay stains adhered (viable) cells; cells that have died lose adherence and are washed away [6] [5].

- Advantage: Simple, reliable, and suitable for screening compounds like chemotherapeutics [6] [5].

- Limitation: Cannot distinguish between cell death and inhibition of proliferation, and may stain non-removed dead cells non-specifically. It is not suitable for studies on cell metabolism [5]. Characterization of cell death requires additional methods [6].

This compound Biofilm Assay

This method quantifies bacterial biofilms by staining the extracellular polymeric substances (EPS) and cells within the biofilm matrix [5].

Detailed Methodology [5]:

- Grow Biofilm: Incubate microbial culture in a 96-well plate to allow biofilm formation.

- Wash: Gently remove the suspension and wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

- Fix: Add 200 µL of methanol to each well and incubate for 15 minutes at 25°C to fix the biofilm. Discard the supernatant and air-dry the plate for 45 minutes.

- Stain: Add 200 µL of 0.1% (w/v) this compound solution to each well and incubate for 20 minutes at 25°C.

- Wash Again: Wash the plate gently twice with running distilled water to remove excess dye.

- Destain: Add 200 µL of 33% (v/v) glacial acetic acid to each well to dissolve the bound dye. Incubate for 5 minutes at room temperature.

- Quantify: Transfer a 100 µL aliquot of the destained solution to a new well plate. Measure the absorbance at 620 nm using a microplate reader.

Biodegradation of this compound by Bacteria

This protocol describes a method to assess the ability of bacterial strains to decolorize and degrade this compound, relevant for bioremediation research [7].

Workflow for Assessing Bacterial CV Degradation

Detailed Methodology and Findings [7]:

- Isolation & Identification: Bacteria are isolated from environmental samples (e.g., soil, wastewater) cultured on agar plates supplemented with this compound (e.g., 100 mg/L). Newly identified degraders include Mycolicibacterium nivoides, Chryseobacterium sp., and Pseudomonas species.

- Crude Extract Preparation: Bacterial cells are lysed using a lysozyme solution, homogenization, and sonication on ice to obtain a crude enzyme extract.

- Degradation Assay: A consistent amount of crude extract protein (e.g., 300 µg) is mixed with a this compound solution and incubated at room temperature for 48 hours.

- Quantification: The degradation rate is calculated by measuring the decrease in absorbance at 590 nm using the formula:

Dye Degradation rate (%) = [(Initial OD - Final OD) / Initial OD] × 100. - Environmental Factors: The efficiency is influenced by pH and temperature, which varies by bacterial strain. For example, Mycolicibacterium nivoides works best at pH 8, while Pseudomonas crudilactis shows high activity at pH 5.

References

- 1. Thermo Scientific Chemicals Crystal | Fisher Scientific Violet [fishersci.ca]

- 2. Thermo Scientific Chemicals Crystal :Biochemical Reagents... Violet [fishersci.co.uk]

- 3. Thermo Scientific Chemicals Crystal , pure... | Fisher Scientific Violet [fishersci.ie]

- 4. This compound [en.wikipedia.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound Assay for Determining Viability of Cultured ... [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of this compound by newly isolated bacteria [pmc.ncbi.nlm.nih.gov]

crystal violet triphenylmethane dye properties

Fundamental Properties of Crystal Violet

This compound (Gentian Violet) is a synthetic triarylmethane dye with the chemical formula C₂₅H₃₀ClN₃ and a molar mass of 407.99 g·mol⁻¹ [1]. Its key properties are summarized in the table below.

| Property | Description / Value |

|---|---|

| Chemical Names | This compound, Gentian Violet, Basic Violet 3, Methyl Violet 10B [1]. |

| IUPAC Name | 4-{Bis[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride [1]. |

| Molar Mass | 407.99 g·mol⁻¹ [1]. |

| Melting Point | 205 °C (decomposes) [1]. |

| Solubility (in water) | Approximately 4 g/L at 25 °C [1]. |

| Primary Applications | Biological stain (e.g., Gram staining), antibacterial/antifungal agent, textile/paper dye, histological stain [1]. |

A key characteristic of this compound is its pH-dependent color change, arising from different charged states of the dye molecule [1]. The following diagram illustrates this property.

This compound's color and absorption spectrum change with solution pH. [1]

Optical Properties and Spectroscopic Data

The utility of this compound in research and assays is largely due to its predictable optical behavior. The quantitative spectroscopic data is summarized below.

| Property | Value | Conditions |

|---|---|---|

| Absorption Maximum (λmax) | 590 nm - 590.5 nm [1] [2] [3] | In water |

| Molar Extinction Coefficient (ε) | 87,000 M⁻¹cm⁻¹ [1] to 112,000 M⁻¹cm⁻¹ [2] (literature values vary) | At ~590 nm, in water |

| Fluorescence Excitation Peak | 592 nm [4] | In glycerol |

| Fluorescence Emission Peak | 636 nm [4] | In glycerol |

| Fluorescence Quantum Yield | 0.019 [2] [3] | In glycerol |

Modern Research & Drug Development Applications

While its traditional medical use has declined, this compound remains a vital tool in modern pharmaceutical research, primarily for assessing antimicrobial efficacy and cytotoxicity.

Recent research explores its potential in novel formulations. A 2025 study investigated Atorvastatin-loaded Nanostructured Lipid Carriers (ATR-NLCs), using the this compound assay to demonstrate significantly enhanced antibacterial activity and biofilm inhibition against pathogens like S. aureus and E. coli compared to free atorvastatin [5]. The experimental workflow for such a study is illustrated below.

General workflow for a this compound biofilm inhibition assay, adapted from modern research methodologies. [5]

Key Findings from Recent Research

- Enhanced Efficacy: Encapsulating atorvastatin in NLCs reduced the Minimum Inhibitory Concentration (MIC) by 1.4 to 2.5-fold against various bacteria, indicating stronger antimicrobial action [5].

- Potent Biofilm Inhibition: ATR-NLCs achieved 80% biofilm inhibition for S. aureus, a significant improvement over free atorvastatin [5].

- Mechanism of Action: The antibacterial effect of compounds like atorvastatin is linked to the disruption of bacterial membrane integrity and inhibition of HMG-CoA reductase, affecting protein prenylation [5].

Standard Experimental Protocols

For researchers, here are detailed methodologies for two common assays utilizing this compound.

Protocol 1: this compound Biofilm Assay

This protocol is used to quantify bacterial biofilm formation and inhibition [5].

- Biofilm Growth: Inoculate a sterile 96-well plate with a standardized bacterial suspension in growth medium. Add the test compound.

- Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow biofilm adhesion.

- Washing: Carefully remove the planktonic cells and medium by inverting and gently tapping the plate. Wash the adherent biofilm twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

- Staining: Air-dry the plate for ~45 minutes. Add a 0.1% to 1% this compound solution to each well to cover the biofilm. Incubate for 10-20 minutes at room temperature.

- Destaining/Washing: Pour off the stain and rinse the plate thoroughly under running tap water until the runoff is clear. Allow the plate to dry completely.

- Elution: Add a destaining solution (e.g., 95-100% ethanol or 33% acetic acid) to each well to solubilize the dye bound to the biofilm. Shake the plate gently for 10-30 minutes.

- Quantification: Transfer the eluted dye to a new plate or measure directly. Measure the absorbance at 590 nm using a microplate reader. Higher absorbance correlates with a greater amount of biofilm biomass.

Protocol 2: this compound Cytotoxicity/Cell Viability Assay

This colorimetric assay estimates the number of adherent, viable cells and is often used for drug toxicity screening [6].

- Cell Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat with the test compound for the desired duration.

- Fixation and Staining: After treatment, remove the medium. Gently wash the cell monolayer with PBS. Add a this compound solution (typically 0.05% to 0.1% in water or methanol) to fix and stain the adherent cells. Incubate for 10-30 minutes at room temperature.

- Washing: Carefully remove the staining solution and rinse the plate extensively with deionized water to remove excess dye. Air-dry the plate.

- Elution: Solubilize the dye taken up by the cells using a solution of 1% SDS or 33% acetic acid.

- Measurement: Measure the absorbance at 590 nm. A lower absorbance in treated wells, compared to an untreated control, indicates reduced cell viability or adhesion, reflecting cytotoxicity.

Conclusion

This compound is a versatile compound that bridges classic laboratory techniques and modern pharmaceutical innovation. Its well-defined chemical and optical properties make it an indispensable tool not only for staining but also for quantitative assessment of antimicrobial activity, biofilm formation, and cytotoxicity in drug development.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound [omlc.org]

- 3. L. Arylmethane Dyes L03. This compound [photochemcad.com]

- 4. Spectrum [this compound (Glycerol)] [aatbio.com]

- 5. Assessing the Antibacterial Potential and Biofilm Inhibition ... [mdpi.com]

- 6. In Vitro Cell-Based MTT and this compound Assays for Drug ... [pubmed.ncbi.nlm.nih.gov]

Molecular Binding Mechanisms of Crystal Violet

Crystal violet (also known as gentian violet or basic violet 3) is a cationic triphenylmethane dye [1] [2]. Its positive charge facilitates binding to negatively charged molecules within cells, such as proteins and DNA [1]. The specific mechanism and selectivity of binding, however, depend heavily on the experimental context and target.

Binding to Proteins and Cellular Components: In standard cell biology protocols, this compound acts as a general stain for proteins and DNA in adherent cells [3] [4]. The amount of dye retained by a cell monolayer is directly proportional to the cell biomass, making it an excellent indirect measure of cell viability and proliferation [1] [4]. Cells that die lose adherence and are washed away, reducing the overall staining [1] [3].

Sequence-Specific Binding to DNA Structures: Research has revealed that this compound can bind to non-canonical DNA structures with high specificity. A 2023 study highlighted its strong and selective binding to an i-motif DNA sequence in the promoter region of the BCL2 gene, an important regulator of cell death [2]. This compound binds to a specific site formed by the first and third loops of this i-motif, with guanine bases in these loops being critical for the interaction [2]. This binding can repress BCL2 gene expression in MCF-7 cancer cells, suggesting a potential for diagnostic and therapeutic applications [2].

Furthermore, a 2024 study confirmed that this compound is oligomer-selective for Aβ42 oligomers (AβOs) associated with Alzheimer's Disease, and does not stain Thioflavin S-positive fibrils [5]. This selectivity is crucial for developing new biomarkers and imaging probes.

Quantitative Binding Data

The table below summarizes key quantitative findings from recent research on this compound's binding interactions, particularly with nucleic acids.

| Target | Reported Effect / Affinity | Experimental Context | Source |

|---|---|---|---|

| BCL2 i-motif DNA | ~300-fold fluorescence increase (F/F₀) | 6.0 µM CV, 15 µM DNA, pH 5.0, 25°C [2] | Sci. Rep. (2023) [2] |

| Aβ42 Oligomers (AβOs) | Selective staining vs. fibrils | Kinetics-based screening assay; post-mortem AD mouse model and human brain tissues [5] | Biomolecules (2024) [5] |

| KRAS mid i-motif DNA | 78.5-fold fluorescence increase (F/F₀) | 6.0 µM CV, 15 µM DNA, pH 5.0, 25°C [2] | Sci. Rep. (2023) [2] |

| C3T777 i-motif DNA | 70.5-fold fluorescence increase (F/F₀) | 6.0 µM CV, 15 µM DNA, pH 5.0, 25°C [2] | Sci. Rep. (2023) [2] |

Standard Experimental Protocols

The this compound cell viability assay is a foundational method for quantifying adherent cells. The workflow involves preparing and fixing cells, staining, and solubilizing the dye for measurement.

Workflow for the this compound cell viability assay.

Key Reagents and Equipment

- This compound Staining Solution: Typically 0.1% - 0.5% (w/v) this compound powder dissolved in distilled water or 20% methanol [1] [4].

- Fixative: Methanol (often ice-cold) or 4% Paraformaldehyde (PFA) in PBS [4].

- Washing Solution: Phosphate-Buffered Saline (PBS) or distilled water [1] [4].

- Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS), 10% acetic acid, or ethanol to dissolve the bound dye for quantification [1] [4].

- Equipment: Multi-well plates, pipettes, a microplate reader (spectrophotometer) capable of measuring absorbance at 570-590 nm [1] [4].

Detailed Staining Steps

- Cell Preparation: Seed adherent cells in a multi-well plate and allow them to attach for at least 24 hours. Apply experimental treatments as required [1] [4].

- Fixation: Aspirate the culture medium. Gently wash the cell monolayer with PBS. Add fixative (e.g., ice-cold methanol) to cover the cells and incubate for 10-20 minutes at room temperature. Aspirate the fixative [4].

- Staining: Add enough 0.1-0.5% this compound solution to cover the fixed cells. Incubate for 10-30 minutes at room temperature [1] [4].

- Washing: Carefully aspirate the dye and gently wash the wells multiple times with distilled water until the runoff is clear. This step is critical to remove unbound dye and minimize background [1] [4].

- Drying: Let the plate air dry completely [1].

Quantification (Solubilization and Measurement)

- Solubilization: Add a solubilization solution (e.g., 1% SDS) to each well. Incubate for 15-30 minutes with gentle agitation to ensure the dye is fully dissolved [1] [4].

- Absorbance Measurement: Transfer the solution (if necessary) to a cuvette or measure directly in a clear plate. Measure the absorbance at 590 nm using a spectrophotometer or microplate reader. The absorbance value is directly proportional to the number of adherent cells [1] [4].

Research Applications and Significance

- Cell Biology and Toxicology: The this compound assay is a mainstay for quantifying cell viability and proliferation, and for screening the effects of cytotoxic compounds or growth factors [1] [3] [4]. It is simple, cost-effective, and robust.

- Neuroscience and Alzheimer's Disease Research: The discovery that this compound selectively stains Aβ oligomers over fibrils provides a new tool for studying Alzheimer's pathology. This oligomer-selectivity is a critical step toward developing novel PET imaging probes for early diagnosis and monitoring [5].

- Cancer Research and Theranostics: The specific binding of this compound to the BCL2 i-motif represents a promising "theranostic" approach. A single molecule could be developed for both diagnostic imaging and therapeutic targeting of certain cancers by repressing oncogene expression [2].

Troubleshooting and Best Practices

- High Background: Caused by inadequate washing or excessive staining. Ensure thorough washing after staining and optimize staining time/dye concentration [1] [4].

- Low Signal: May result from low cell numbers, cell detachment during washing, or incomplete dye solubilization. Handle plates gently and ensure adequate solubilization time with agitation [4].

- Uneven Staining: Often due to uneven cell seeding or incomplete coverage of the cell monolayer with reagents. Ensure cells are seeded evenly and that solutions cover the entire well surface [4].

References

- 1. This compound staining protocol [abcam.com]

- 2. Theranostic approach to specifically targeting the interloop ... [nature.com]

- 3. This compound Assay for Determining Viability of Cultured ... [pubmed.ncbi.nlm.nih.gov]

- 4. Master this compound Staining: A Step-by-Step Protocol for ... [clyte.tech]

- 5. This compound Selectively Detects Aβ Oligomers but Not Fibrils ... [pmc.ncbi.nlm.nih.gov]

Comparison of Advanced Degradation Methods for Crystal Violet

| Degradation Method | Catalyst / Agent Used | Key Experimental Conditions | Reported Removal Efficiency / Degradation Kinetics | Key Advantages & Mechanisms |

|---|---|---|---|---|

| Photocatalysis [1] | ZnO-based nanomaterials (pristine, doped, composites) | UV/solar irradiation, catalyst dosage, dye concentration, pH | High efficiency; complete mineralization into CO₂ and H₂O; enhanced by bandgap engineering. | Uses solar/UV light; generates hydroxyl (•OH) and superoxide (•O₂⁻) radicals; catalyst reusable. |

| Ionizing Radiation [2] | Electron Beam (EB), often with peroxymonosulfate (PMS) | Absorbed dose (kGy), initial dye concentration, water matrix components | Pseudo-first-order kinetics; >98% decolorization; mineralization increases with dose. | Generates both oxidative (•OH) and reductive (hydrated electrons) radicals; effective in complex water matrices. |

| Adsorption & Degradation [3] | Copper-based nanoparticles | Nanoparticle dosage, pH, temperature, dye concentration | High removal efficiency; performance depends on doping and physico-chemical conditions. | Utilizes abundant copper; combines adsorption and degradation; potential for catalyst reusability. |

| Biodegradation [4] | Enterobacter sp. CV-S1 bacteria | Temp: 35°C, pH: 6.5, shaking incubation, inoculum size: 10% (v/v) | 100% decolorization in 72h for concentrations up to 150 mg/L. | Cost-effective, eco-friendly; works under aerobic conditions without extra carbon/nitrogen sources. |

Detailed Experimental Protocols

For researchers looking to replicate these methods, here are the core experimental workflows.

Photocatalytic Degradation using ZnO-Based Catalysts [1]

- Catalyst Preparation: Synthesize ZnO nanoparticles. Modifications can include doping with metals (e.g., Cd, Mn, Co) or forming composites/heterojunctions (e.g., with g-C₃N₄ or Cu₂O) to enhance visible-light activity.

- Reaction Setup:

- Prepare an aqueous solution of crystal violet at the desired concentration (e.g., 10-50 mg/L).

- Add a specific dosage of the ZnO catalyst to the solution (e.g., 0.5-1.5 g/L).

- Place the mixture in a photoreactor and stir continuously in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.

- Illuminate the mixture with a UV or simulated solar light source under constant stirring.

- Analysis & Monitoring:

- Collect samples at regular intervals.

- Centrifuge to remove catalyst particles.

- Analyze the supernatant using a UV-Vis spectrophotometer to measure decolorization at the dye's maximum absorbance wavelength (often around 590 nm).

- Use techniques like HPLC-MS or TOC analysis to identify degradation intermediates and degree of mineralization.

Ionizing Radiation with Electron Beam (EB) [2]

- Sample Preparation: Prepare this compound solutions in pure water or synthetic wastewater matrices. Add salts or chelating agents to study their interference.

- Irradiation Process:

- Expose the solution to a controlled electron beam source.

- Systematically vary the absorbed dose (typically 0.5 - 5.0 kGy). The required dose increases with initial dye concentration.

- To enhance efficiency, add oxidants like Peroxymonosulfate (PMS), which synergizes with radiation to generate more reactive species.

- Analysis & Monitoring:

- Measure decolorization via UV-Vis spectrophotometry.

- Use quenching experiments with specific scavengers (e.g., isopropyl alcohol for

•OH, nitrate for hydrated electrons) to identify the contribution of different reactive species. - Analyze degradation products via LC-MS and propose degradation pathways.

Biodegradation using Enterobacter sp. CV-S1 [4]

- Bacterium & Culture: Isolate and culture Enterobacter sp. CV-S1 from textile effluents. Maintain in nutrient broth.

- Degradation Assay:

- Prepare a Mineral Salt Medium (MSM) supplemented with this compound as the sole carbon source.

- Inoculate the medium with 10% (v/v) of a pre-grown bacterial culture.

- Incubate under optimal conditions: temperature of 35°C, pH 6.5, with shaking (e.g., 120-150 rpm) for up to 72 hours.

- Analysis & Monitoring:

- Sample periodically and centrifuge to separate bacterial cells.

- Measure the absorbance of the supernatant to calculate the percentage of decolorization.

- Optimize parameters like inoculum size, dye concentration, and pH.

Workflow and Degradation Pathway Visualization

The following diagrams, created with Graphviz using your specified color palette, illustrate the core experimental workflow and the chemical degradation process.

Diagram 1: A generalized experimental workflow for studying this compound degradation, applicable to multiple methods.

Diagram 2: A simplified, general pathway for the degradation and mineralization of this compound via advanced oxidation processes.

Key Takeaways for Researchers

- Method Selection: The choice of method depends on your goals. Photocatalysis with modified ZnO is promising for solar-driven applications [1], while electron beam radiation is highly effective for rapid decolorization, even in complex wastewater [2]. Biodegradation offers a low-cost, eco-friendly alternative [4].

- Efficiency & Optimization: All efficient AOPs rely on generating highly reactive radicals that break down the stable triphenylmethane structure of CV. Optimization of parameters like catalyst dosage, pH, and radiation dose is critical [3] [2] [1].

- Beyond Decolorization: Effective treatment requires mineralization (conversion to CO₂ and H₂O), not just decolorization. Always use analytical techniques like TOC or HPLC-MS to confirm the breakdown of the dye molecules and identify potentially toxic intermediates [2] [1].

References

- 1. Advances in Photocatalytic Degradation of this compound ... [mdpi.com]

- 2. Decolorization and degradation of this compound dye by ... [sciencedirect.com]

- 3. Copper-based nanoparticles for the removal of the crystal dye... violet [pubs.rsc.org]

- 4. Biodegradation of Crystal dye by bacteria isolated from textile... Violet [peerj.com]

Comparative Analysis of Crystal Violet-Binding Aptamers

Extensive research has identified several DNA aptamers that can bind to Crystal Violet and induce a significant 'light-up' effect. The following table summarizes the core characteristics of the three most prominent ones as of a 2025 comparative study [1] [2].

| Aptamer Name | Reported Dissociation Constant (Kd) | Primary Structure | Highest Absolute Fluorescence Intensity | Best Signal-to-Background (S/B) Ratio | Optimal Buffer Conditions | Key Advantage |

|---|---|---|---|---|---|---|

| CV30S | 0.49 ± 0.04 µM [2] | Not specified (non-G-quadruplex) | ~13,000 [2] | 10.2 [2] | 25 mM Tris-HCl, 50 mM NaCl, 62.5 mM KCl, pH 7.0 [2] | Best limit of detection (6 nM) in binary sensors [1] |

| G4 Antiparallel | ~1.06 µM [2] | Antiparallel G-Quadruplex | ~14,500 [2] | 9.0 [2] | 25 mM Tris-HCl, 50 mM NaCl, 37.5 mM KCl, pH 7.0 [2] | Highest fluorescence intensity [1] [2] |

| G4 Parallel | ~1.06 µM [2] | Parallel G-Quadruplex | ~3,000 [2] | 3.9 [2] | 25 mM Tris-HCl, 50 mM NaCl, 62.5 mM KCl, pH 7.0 [2] | (Lower performance noted [1] [2]) |

Fluorescence Mechanism and Experimental Protocols

The 'light-up' mechanism and practical application of these aptamers involve specific physical interactions and optimized experimental conditions.

The 'Light-Up' Mechanism

This compound has inherently low fluorescence in aqueous solutions. However, when it binds to specific aptamers, its fluorescence is significantly enhanced. For G-quadruplex (G4) aptamers, planar dye molecules like CV bind to the lateral sides of the G4 structure [2]. This binding event leads to a redistribution of electron densities within the dye molecule and restricts its molecular motion in the excited state, which collectively results in a dramatic increase in fluorescence emission [2]. The CV30S aptamer, selected specifically for CV binding, also operates on this principle of binding-induced fluorescence enhancement [3].

Detailed Experimental Protocol

To replicate and work with these aptamer-dye systems, follow these optimized methodologies [2]:

Buffer Preparation

- For CV30S and Parallel G4: Prepare a buffer containing 25 mM Tris-HCl, 50 mM NaCl, 62.5 mM KCl, at pH 7.0.

- For Antiparallel G4: Use a buffer with 25 mM Tris-HCl, 50 mM NaCl, 37.5 mM KCl, at pH 7.0.

- The concentration of potassium ions (K⁺) is critical as it stabilizes the G-quadruplex structures [2].

Aptamer-Dye Incubation

Fluorescence Measurement

- Excite the sample at a wavelength of 580 nm.

- Measure the emission spectrum, with the peak expected near 640 nm [2].

- The fluorescence intensity and signal-to-background ratio can then be calculated.

The experimental workflow for establishing and utilizing these aptamer-dye systems can be visualized as follows:

Experimental workflow for CV aptamer studies.

Application in Binary Sensors for Nucleic Acid Detection

A key application of these 'light-up' aptamers is in the construction of binary sensors for detecting specific nucleic acid sequences, such as pathogen DNA [2].

- Sensor Design: The 'light-up' aptamer (e.g., CV30S) is split into two inactive fragments. Each fragment is then fused to a sequence (the "analyte-detecting arm") designed to bind to a specific target nucleic acid [2].

- Detection Mechanism: In the presence of the target sequence, the two detecting arms hybridize to it. This brings the two split fragments of the aptamer into close proximity, allowing them to reassemble into a functional structure that can bind CV and fluoresce [2].

- Performance: The CV30S aptamer, when split at a specific site (site 2 in the study), demonstrated the best performance in this configuration, achieving a detection limit of 6 nM for a model sequence from Aeromonas hydrophila, a fish pathogen [1] [2].

The mechanism of a binary sensor using a split light-up aptamer is illustrated below:

Binary sensor mechanism with a split aptamer.

Conclusion for Researchers

- For the highest raw fluorescence signal, the G4 Antiparallel aptamer is superior.

- For designing highly sensitive binary sensors where a low limit of detection is critical, CV30S is the best-performing core component.

References

Comprehensive Application Notes and Protocols: Crystal Violet Staining for Biofilm Quantification in Antimicrobial Research

Introduction to Biofilm Significance and Crystal Violet Staining Principles

Microbial biofilms represent structured communities of bacterial cells enclosed in an extracellular polymeric substance (EPS) that adhere to biological or inert surfaces. These complex structures pose significant challenges in clinical settings and industrial applications due to their inherent antibiotic resistance, which can be up to 1000 times greater than their planktonic counterparts. The biofilm matrix consists of approximately 80% water, with the remaining composition being EPS containing polysaccharides, proteins, lipids, and nucleic acids that provide structural integrity and protection against environmental threats [1]. Understanding biofilm architecture and dynamics is therefore critical for developing effective anti-biofilm strategies in therapeutic and industrial contexts.

This compound (CV) staining represents a widely adopted methodology for biofilm quantification due to its cost-effectiveness, technical simplicity, and reproducibility. This technique leverages the binding properties of this compound dye, a cationic triphenylmethane compound that interacts electrostatically with negatively charged microbial cell components and EPS matrix elements [2]. The fundamental principle underlying this assay is that the absorbance intensity of the bound and solubilized dye directly correlates with the biomass quantity, providing researchers with an indirect quantification method for adherent cells and matrix materials. While this method doesn't distinguish between living and dead cells within the biofilm architecture, it offers a valuable tool for high-throughput screening of biofilm formation capacity under various experimental conditions and antimicrobial treatments [2] [3].

Reagents and Equipment Requirements

Essential Reagents and Solutions

- This compound powder: Prepare 0.1% (w/v) solution in phosphate-buffered saline (PBS) or distilled water [2]

- Methanol or ethanol: For cell fixation (100% methanol recommended for faster fixation) [2]

- Phosphate-buffered saline (PBS): For washing steps to remove non-adherent cells [2]

- Acetic acid (1%) or ethanol (96-100%): For solubilizing bound this compound dye [2]

- Sodium citrate (optional): Alternative elution buffer for biofilm assays [2]

- Formaldehyde (4%): For biofilm fixation in alternative protocols [4]

Equipment and Instrumentation

- Microtiter plates: 96-well or 24-well plates suitable for biofilm growth and high-throughput screening [2]

- Microplate reader: Capable of measuring absorbance at 590 nm for quantitative analysis [2]

- Spectrophotometer: Alternative to microplate reader for absorbance measurement [2]

- Biological safety cabinet: For sterile procedures [2]

- Incubator: Maintained at appropriate temperature for microbial growth (e.g., 37°C) [2]

- Light microscope: For initial qualitative assessment of biofilm formation [4]

Table 1: Preparation of this compound Staining Solutions

| Solution | Composition | Storage Conditions | Shelf Life |

|---|---|---|---|

| 0.1% this compound | 0.1 g this compound powder in 100 mL PBS or distilled water | Room temperature, dark container | 6 months |

| Fixation Solution | 100% methanol or 95% ethanol | Room temperature | Indefinite |

| Elution Solution | 1% acetic acid or 96-100% ethanol | Room temperature | Indefinite |

| Alternative Elution | 0.1M sodium citrate in distilled water | Room temperature | 3 months |

Step-by-Step Staining Protocol

Sample Preparation and Biofilm Growth

The initial phase of the this compound staining protocol focuses on standardized biofilm growth to ensure reproducible and comparable results across experimental conditions. For bacterial biofilms, begin by inoculating sterile nutrient broth with your test microorganism and adjusting the turbidity to approximately 1 × 10^9 CFU/mL using the 0.5 McFarland standard [1]. Distribute this bacterial suspension into multi-well plates (typically 200 μL per well for 96-well plates), ensuring consistent inoculum density across all test conditions. Include appropriate negative controls consisting of sterile growth medium without microorganisms to account for non-specific staining.

Incubate the plates under optimal growth conditions (commonly 37°C for 24-72 hours) to allow for biofilm development. For static biofilm models, maintain plates undisturbed during this incubation period to facilitate microbial attachment without disruption [2]. For dynamic biofilm models, consider using shaking incubators or specialized biofilm reactors that simulate flow conditions. Following incubation, carefully remove the growth medium by gentle inversion or pipetting, taking care not to disrupt the adherent biofilm layer. Wash the wells twice with 200-300 μL of phosphate-buffered saline (PBS) to remove planktonic cells while retaining the structured biofilm architecture. This washing step is critical for eliminating non-adherent cells that could contribute to background staining and inaccurate quantification [2].

Fixation and Staining Procedure

Following biofilm formation and washing, the fixation step preserves the biofilm architecture for subsequent staining. Add 200 μL of 100% methanol to each well and incubate for 15-20 minutes at room temperature to fix the biofilms. Methanol is generally preferred over ethanol for fixation as it acts more rapidly, though ethanol offers a milder fixing process that may be preferable for more delicate biofilm structures [2]. After fixation, carefully remove the methanol and allow the plates to air dry completely in a biological safety cabinet. Complete drying is essential for optimal dye penetration and binding during the subsequent staining phase.

For the staining procedure, prepare a fresh 0.1% this compound solution and add 200 μL to each well, ensuring complete coverage of the biofilm surface. Incubate the plates at room temperature for 15-30 minutes to allow for sufficient dye binding to cellular components and EPS matrix materials [2]. Following incubation, remove the this compound solution and perform comprehensive washing by submerging the plate in a container of distilled water or by gently adding and removing water from each well (typically 3-4 washes). This critical washing step removes unbound dye that would otherwise contribute to background signal during quantification. After the final wash, invert the plate and tap gently on absorbent paper to remove residual liquid, then air dry the plates completely before proceeding to quantification.

Solubilization and Quantification

Once the stained biofilms have air dried completely, the bound this compound must be solubilized for spectrophotometric quantification. Add 200 μL of elution solution (1% acetic acid or 96-100% ethanol) to each well and incubate for 10-15 minutes with occasional gentle shaking to ensure complete extraction of the dye from the biofilm matrix [2]. For some applications, sodium citrate solution may be used as an alternative eluent, particularly when evaluating specific biofilm components [2]. During this incubation period, the this compound transitions from its bound state to a homogeneous solution suitable for absorbance measurement.

Following solubilization, transfer 100-150 μL of the eluted dye solution to a new microtiter plate, taking care to avoid transferring any particulate matter that could interfere with absorbance readings. Measure the absorbance at 590 nm using a microplate reader or spectrophotometer [2]. Include blank wells containing only elution solution to establish baseline absorbance values. The recorded absorbance values directly correlate with the biofilm biomass, with higher absorbance indicating greater biofilm formation. For optimal accuracy, perform technical replicates for each experimental condition and include appropriate positive controls (known strong biofilm formers) and negative controls (non-biofilm formers or sterile medium) in each experimental run.

Comparative Analysis of Biofilm Assessment Methods

The quantification of biofilm formation extends beyond this compound staining to include several complementary techniques, each with distinct advantages and limitations. A 2025 comparative study examining biofilm dynamics across 30 polycultures found that This compound staining and microscopy with image analysis demonstrated strong quantitative agreement (P < 0.05; R² > 0.50), with both methods identifying continuous increase patterns in 27 and 23 polycultures respectively [3]. In contrast, quantitative PCR (qPCR), which measures microbial population through DNA quantification, revealed different growth patterns, with only 14 polycultures showing continuous increase patterns [3]. This divergence highlights the fundamental difference between assessing overall biofilm biomass (this compound, microscopy) versus microbial population (qPCR), suggesting these methods provide complementary rather than interchangeable data.

Table 2: Comparison of Biofilm Quantification Methods

| Method | Target | Advantages | Limitations | Agreement with CV |

|---|---|---|---|---|

| This compound Staining | Total biomass | Cost-effective, high-throughput, simple protocol | Cannot differentiate live/dead cells, no structural information | N/A |

| Microscopy with Image Analysis | Colonization extent | Provides spatial distribution, structural details | Time-consuming, lower throughput | Strong (P < 0.05; R² > 0.50) |

| Quantitative PCR | Microbial population | Highly specific, identifies species | Does not measure matrix components, more expensive | Weak (P < 0.05; R² ≤ 0.22) |

| Dual-Staining (Maneval's) | Cells vs. matrix | Differentiates cellular and matrix components | More complex staining procedure | Limited data available |

| SEM/CLSM | 3D structure | High-resolution visualization | Expensive, complex sample preparation | Qualitative correlation only |

Advanced Applications and Recent Methodological Innovations

Dual-Staining Techniques for Enhanced Differentiation

Traditional this compound staining has limitations in differentiating between bacterial cells and the surrounding biofilm matrix, prompting the development of advanced staining approaches. A novel dual-staining method combining Congo red and Maneval's stain has been developed to address this limitation, enabling clear visualization of both cellular and extracellular components [4]. This technique produces a distinctive visual pattern where bacterial cells appear magenta-red surrounded by a blue polysaccharide layer, providing enhanced differentiation of biofilm components without requiring advanced microscopic equipment [4]. The method has been successfully applied to various microbial species including Staphylococcus aureus, Enterococcus faecalis, Candida albicans, Escherichia coli, and Pseudomonas aeruginosa, demonstrating broad applicability across Gram-positive, Gram-negative, and fungal biofilms.

The dual-staining protocol begins with standard biofilm growth and fixation, followed by sequential application of 1% Congo red stain (air-dried) and Maneval's stain (10-minute incubation) [4]. This approach offers significant advantages for clinical diagnostics and basic research by enabling clear distinction between cellular and extracellular components using standard light microscopy, making it accessible for laboratories with limited resources. When compared with the standard microtiter plate assay, the dual-staining method showed strong agreement while providing additional structural information previously only available through more advanced techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) [4]. This innovation represents a significant advancement in making detailed biofilm characterization more accessible to a broader research community.

Alternative Quantification Approaches and Standardization

Recent methodological innovations have focused on enhancing the quantification process for this compound-stained biofilms, particularly through the application of digital imaging and color analysis. Researchers have developed alternative approaches using regular digital cameras followed by image analysis with software such as ImageJ to quantify staining intensity, converting RGB histograms to the XYZ color system for precise measurement [1]. This method demonstrated the same trend identification capability as traditional spectrophotometric approaches despite different absolute values, offering a cost-effective alternative for laboratories without access to specialized microplate readers [1]. Such innovations are particularly valuable in resource-limited settings or for analyzing biofilms formed on irregular surfaces that cannot be easily evaluated using standard plate readers.

Standardization efforts across laboratories have highlighted the importance of extinction coefficient ratio adjustment to harmonize absorbance measurements, addressing inter-laboratory variability in this compound quantification [5]. These methodological refinements are critical for establishing reproducible protocols that enable direct comparison of results across different research settings. Additionally, researchers have explored the correlation between this compound absorbance data and other quantification methods, with studies indicating that the concurrent use of biomass quantification (this compound) with population assessment methods (qPCR) provides the most comprehensive analysis of biofilm dynamics [3]. This multimodal approach recognizes that biofilm formation encompasses both population growth and structural expansion, which may follow different temporal patterns and respond differently to experimental interventions.

Data Interpretation and Experimental Considerations

Quantification Methods and Standard Curves

The interpretation of this compound staining data requires careful consideration of the quantification methodology employed in the experimental design. For traditional spectrophotometric approaches, absorbance values at 590 nm provide a direct measurement of dye retention, which correlates with biofilm biomass [2]. These raw absorbance values can be normalized against negative controls (wells containing only medium) and expressed as relative biofilm formation to facilitate comparison across experiments. For more precise quantification, researchers can generate a standard curve using known concentrations of this compound in the elution solution, establishing a linear relationship between dye concentration and absorbance that enables conversion of experimental readings to absolute dye quantities [2]. This approach enhances the reproducibility and quantitative rigor of the assay, particularly when comparing results across multiple experimental runs.

Advanced quantification approaches utilizing digital image analysis require different interpretive frameworks. When employing photography-based quantification, the stained biofilm images are analyzed using software such as ImageJ to generate histograms for each RGB color channel, which are subsequently converted to the XYZ color system and then to the Lab* color plane for precise colorimetric analysis [1]. In this system, the L* value represents lightness, a* value represents the red-green axis, and b* value represents the yellow-blue axis, with changes in these parameters reflecting variations in biofilm density and composition. Regardless of the quantification method employed, appropriate statistical analysis should include multiple technical replicates (typically 3-6 wells per condition) and biological replicates (independent experiments repeated on different days) to account for both technical and biological variability in biofilm formation.

Troubleshooting and Optimization Strategies

Several common technical challenges may arise during this compound staining procedures, necessitating method optimization and troubleshooting. Weak or inconsistent staining often results from insufficient dye concentration, inadequate staining time, or incomplete dye dissolution in the staining solution [2]. To address this issue, ensure complete dissolution of this compound powder by vigorous mixing and verify the dye concentration (typically 0.1%), while considering increasing staining time to 30 minutes for dense biofilms. Conversely, excessive background staining typically occurs due to insufficient washing following the staining procedure, requiring more rigorous washing with distilled water or PBS (typically 3-4 washes with complete medium exchange between washes) to remove unbound dye [2].

Additional technical considerations include sample fixation methods, with methanol generally providing faster and more consistent fixation compared to ethanol, though the latter may be preferable for more delicate biofilm structures [2]. The choice of elution solution can also significantly impact results, with acetic acid (1%) generally providing more efficient elution for strongly adherent biofilms, while ethanol or sodium citrate may be preferable for specific applications [2]. For laboratories implementing digital photography-based quantification, consistent imaging conditions including aperture settings, lighting angle and intensity, and camera distance must be standardized to ensure reproducible results [1]. Method validation should include correlation with established spectrophotometric methods to ensure comparable sensitivity and dynamic range for biofilm detection and quantification.

Table 3: Troubleshooting Common Issues in this compound Staining

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| High Background Signal | Inadequate washing, dye precipitation | Increase washing cycles, filter staining solution | Standardize washing protocol, use fresh staining solution |

| Variable Replicates | Inconsistent inoculation, bubble formation | Use multichannel pipettes, tap plate to remove bubbles | Standardize inoculation protocol, inspect wells before staining |

| Weak Staining | Low dye concentration, short incubation | Increase CV to 0.2%, extend incubation to 30 min | Verify dye concentration, standardize incubation times |

| Inconsistent Elution | Incomplete drying, insufficient elution time | Ensure complete drying, increase elution time with shaking | Standardize drying time, use orbital shaking during elution |

| Poor Correlation with Viability | CV stains all biomass | Combine with metabolic assays | Use complementary methods for viability assessment |

Workflow Visualization of this compound Biofilm Assay

The following diagram illustrates the complete experimental workflow for this compound staining of biofilms, from initial preparation through quantification and data analysis:

Figure 1: this compound Biofilm Assay Workflow. This diagram illustrates the sequential steps in the this compound staining protocol for biofilm quantification, highlighting key procedural details and decision points.

Conclusion

This compound staining remains a fundamental technique in biofilm research due to its simplicity, cost-effectiveness, and adaptability to high-throughput screening applications. While the method provides robust quantification of total biofilm biomass, researchers should acknowledge its inherent limitation in differentiating between viable cells, non-viable cells, and extracellular matrix components. The ongoing methodological innovations, including dual-staining approaches and digital quantification methods, continue to enhance the utility and applications of this established technique. When combined with complementary methods such as microscopy and molecular analysis, this compound staining provides valuable insights into biofilm formation dynamics and anti-biofilm strategies, making it an indispensable tool in both basic research and applied antimicrobial development.

References

- 1. Quantitative Analyses of Biofilm by Using Crystal and... Violet Staining [pmc.ncbi.nlm.nih.gov]

- 2. | Abcam this compound staining protocol [abcam.com]

- 3. Comparison of this compound staining, microscopy with ... [pubmed.ncbi.nlm.nih.gov]

- 4. A novel dual-staining method for cost-effective visualization ... [nature.com]

- 5. Gazi University Journal of Science » Submission » Detection of Biofilm ... [dergipark.org.tr]

Comprehensive Application Notes and Protocol for Crystal Violet Cell Viability Assay

Introduction to Crystal Violet Staining

This compound staining is a widely used, simple, and effective method for quantifying relative cell density and assessing cell viability or proliferation in adherent cell cultures. This robust technique relies on the ability of this compound, a deep purple triarylmethane dye, to bind stoichiometrically to proteins and DNA within cells. The amount of dye incorporated is directly proportional to the cell biomass, providing a straightforward way to compare cell populations under different experimental conditions. This method is particularly valuable for assessing the effects of cytotoxic agents, growth factors, or other treatments on cell proliferation and survival, making it essential for drug discovery and cellular response studies [1] [2].

This compound staining has broad applications across microbiology and cell biology research. Beyond cell viability assessment, it is routinely employed for evaluating biofilm formation in bacterial studies, serving as a primary stain in Gram staining procedures, and visualizing cellular structures in various experimental contexts. The technique offers several advantages including cost-effectiveness, technical simplicity, and high reproducibility when properly standardized. Furthermore, it requires only basic laboratory equipment, making it accessible to researchers across various resource settings [1] [3].

Principle of the Assay

The fundamental principle of the this compound cell viability assay centers on the selective staining of adherent cells that remain attached to culture surfaces following experimental treatments. This compound (also known as gentian violet or basic violet 3) is a cationic dye that interacts strongly with negatively charged cellular components, particularly proteins and DNA. After staining, excess dye is washed away, and the incorporated dye is solubilized using an appropriate solvent. The absorbance of the solubilized dye is then measured using a spectrophotometer or microplate reader at a wavelength typically between 570-590 nm [1] [2].

The quantitative nature of this assay stems from the linear relationship between the absorbance of the solubilized dye and the number of adherent cells. As cells die or undergo cytotoxic stress, they detach from the culture surface, resulting in reduced staining intensity. This property makes the assay particularly useful for evaluating treatment effects on cell adhesion, proliferation, and viability. The method can be adapted for various formats including 96-well plates for high-throughput screening, as well as larger well formats for smaller-scale experiments [1] [4] [5].

Table 1: Key Characteristics of this compound Assay

| Parameter | Specification | Application Notes |

|---|---|---|

| Detection Principle | Stoichiometric binding to cellular macromolecules | Binds proteins and DNA; intensity proportional to cell biomass |

| Optimal Absorbance Wavelength | 570-590 nm | 590 nm most commonly reported; some protocols use 570 nm or 595 nm |

| Linear Dynamic Range | Up to 80,000-100,000 cells/well (96-well plate) | Cell type-dependent; requires standard curve establishment |

| Key Applications | Cell viability assessment, biofilm quantification, cytotoxic screening | Adaptable for proliferation studies and compound efficacy testing |

| Assay Compatibility | Adherent mammalian cells, bacterial biofilms, yeast | Not suitable for non-adherent cell types without protocol modification |

Materials and Reagents

Essential Reagents

The following reagents are required for performing the this compound cell viability assay:

- This compound powder: Prepare as 0.1-0.5% (w/v) solution in either distilled water or 20% methanol. The 0.5% concentration is commonly used for optimal staining intensity [1] [2] [5].

- Phosphate Buffered Saline (PBS): pH 7.4, for washing cells without disrupting adhesion.

- Fixative solution: Either 4% paraformaldehyde (PFA) in PBS or 100% methanol. Methanol fixation is faster (10 minutes) while PFA may require 10-20 minutes at room temperature [2].

- Solubilization solution: 10% acetic acid in water, 1% Sodium Dodecyl Sulfate (SDS) in PBS, or methanol/ethanol solutions. 1% SDS provides efficient dye solubilization with minimal evaporation concerns [1] [2].

- Cell culture media and supplements appropriate for the cell line under investigation.

Equipment Requirements

- Multi-well plates: 96-well, 24-well, 12-well, or 6-well plates with tissue culture-treated surface for optimal cell adhesion [1] [2].

- Microplate reader or spectrophotometer: Capable of measuring absorbance at 570-590 nm. Correction at 630 nm can be applied to reduce background interference [1] [5].

- Pipettes and sterile tips: For accurate reagent transfer and washing steps.

- Aspiration device: For removing liquids from wells without disturbing the cell monolayer.

- Orbital shaker (optional): For facilitating dye solubilization during the quantification step [2].

Step-by-Step Protocol

Cell Preparation and Seeding

- Seed cells into the wells of a multi-well plate at an optimal density for your experimental timeline. For 96-well plates, typical seeding densities range from 7,500-20,000 cells per well in 100 μL of appropriate culture medium [4] [5].

- Allow cells to adhere for at least 24 hours under standard culture conditions (37°C, 5% CO₂) to establish proper attachment before applying experimental treatments [1] [4].

- Apply experimental treatments (test compounds, cytotoxic agents, etc.) for the predetermined duration. Include appropriate controls such as vehicle controls and untreated cells for normalization.

Staining and Fixation Procedure

- Remove culture medium carefully by aspiration, tilting the plate and removing liquid from the side of each well to avoid disturbing the cell monolayer [2].

- Wash cells gently once or twice with PBS (100 μL for 96-well plates) to remove residual medium and dead/floating cells.

- Fix cells by adding fixative solution (100 μL of 4% PFA or ice-cold methanol for 96-well plates) and incubating for 10-20 minutes at room temperature.

- Remove fixative by aspiration. If using PFA, wash wells twice with distilled water to remove residual fixative. If using methanol, you may proceed directly to staining after removal [2].

- Stain with this compound by adding an appropriate volume of 0.5% this compound solution (50-100 μL for 96-well plates) to completely cover the cell monolayer.

- Incubate for 10-30 minutes at room temperature to allow optimal dye binding [1] [5].

- Remove staining solution carefully by aspiration.

- Wash excess stain by gently rinsing wells multiple times (2-4 washes) with distilled water or PBS until the wash solution runs clear or only faintly colored. This critical step removes unbound this compound that would contribute to background signal [1] [2].

- Air dry stained cells completely at room temperature. This may take several hours or overnight.

Solubilization and Data Acquisition

- Solubilize the bound dye by adding an appropriate volume of solubilization solution (100-200 μL for 96-well plates of 1% SDS or 10% acetic acid) [1] [2].

- Incubate at room temperature for 15-30 minutes with gentle agitation on an orbital shaker (100-150 rpm) to ensure complete dye solubilization.

- Measure absorbance at 570-590 nm using a microplate reader or spectrophotometer. For 96-well plates, transfer the solubilized dye to a new clear flat-bottom plate if the original plate is not suitable for reading.

- Include blank wells containing only solubilization solution to subtract background absorbance from experimental values [2] [5].

The following workflow diagram illustrates the complete this compound staining procedure: